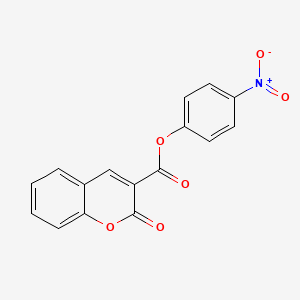

4-nitrophenyl 2-oxo-2H-chromene-3-carboxylate

Beschreibung

4-nitrophenyl 2-oxo-2H-chromene-3-carboxylate is a chemical compound that belongs to the class of coumarin derivatives Coumarins are a group of organic compounds with a benzopyrone structure, known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry

Eigenschaften

IUPAC Name |

(4-nitrophenyl) 2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO6/c18-15(22-12-7-5-11(6-8-12)17(20)21)13-9-10-3-1-2-4-14(10)23-16(13)19/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMGBVCHPRDPPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

- Coumarin-3-carboxylic acid synthesis : Salicylaldehyde reacts with Meldrum’s acid under basic conditions to form 2-oxo-2H-chromene-3-carboxylic acid via Knoevenagel condensation.

- Esterification : The carboxylic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), followed by sequential addition of DCC (1.1 equiv) and DMAP (0.05 equiv). 4-Nitrophenol (1.2 equiv) is introduced, and the reaction stirs at 25–30°C for 12–24 hours.

Optimization and Yield Considerations

- Solvent : Polar aprotic solvents like DMF enhance reactivity for phenolic esters.

- Yield : Reported yields for cyclohexyl analogues reach 45%, but 4-nitrophenol’s lower nucleophilicity may necessitate extended reaction times or elevated temperatures (40–50°C).

- Purification : Crude product is typically recrystallized from ethanol or purified via silica gel chromatography.

Acid Chloride-Mediated Esterification

This two-step approach converts coumarin-3-carboxylic acid to its corresponding acid chloride before coupling with 4-nitrophenol, leveraging the chloride’s high reactivity.

Synthetic Protocol

- Acid chloride formation : Treat coumarin-3-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous DCM under reflux (40–60°C, 2–4 hours).

- Esterification : The acid chloride is reacted with 4-nitrophenol (1.5 equiv) in the presence of triethylamine (Et₃N) or pyridine to neutralize HCl. The reaction proceeds at 0–5°C to minimize side reactions.

Advantages and Limitations

- Yield : Acid chlorides typically achieve higher yields (60–75%) compared to carbodiimide methods due to superior leaving group ability.

- Purity : Requires rigorous drying to prevent hydrolysis of the acid chloride.

Transesterification of Alkyl Coumarin-3-Carboxylates

Transesterification offers a route to exchange alkoxy groups on preformed coumarin esters with 4-nitrophenol. This method, though less common for phenolic esters, is feasible under forcing conditions.

Experimental Design

- Alkyl ester synthesis : Ethyl 2-oxo-2H-chromene-3-carboxylate is prepared via Pechmann condensation of salicylaldehyde and diethyl malonate in concentrated H₂SO₄.

- Transesterification : The ethyl ester reacts with excess 4-nitrophenol in toluene or xylene at 110–120°C, catalyzed by p-toluenesulfonic acid (PTSA) .

Efficacy and Limitations

- Yield : Low to moderate (20–35%) due to phenolic ester’s thermodynamic stability.

- Side reactions : Hydrolysis of the ester may occur under acidic conditions.

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| Steglich Esterification | DCC/DMAP, DCM, 25°C, 24h | 40–50% | Mild conditions, high functional tolerance | Low yields with phenols |

| Acid Chloride | SOCl₂, Et₃N, 0–5°C | 60–75% | High reactivity, scalable | Moisture-sensitive reagents |

| Knoevenagel Condensation | Piperidine, ethanol, reflux | 30–40% | One-pot synthesis | Requires custom β-ketoester synthesis |

| Transesterification | PTSA, xylene, 110°C | 20–35% | Utilizes simple precursors | Low efficiency, side reactions |

Characterization and Quality Control

Successful synthesis requires validation via spectroscopic and chromatographic methods:

- ¹H NMR : The 4-nitrophenyl group exhibits characteristic aromatic protons at δ 7.8–8.2 ppm (doublets, J = 8.9 Hz).

- IR Spectroscopy : Ester carbonyl (C=O) stretches appear at 1720–1740 cm⁻¹, while nitro group absorptions occur at 1520 and 1350 cm⁻¹.

- HPLC Purity : Optimized protocols report purities >98% using C18 columns and acetonitrile/water gradients.

Analyse Chemischer Reaktionen

Types of Reactions

4-nitrophenyl 2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Nucleophilic substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.

Major Products Formed

Nucleophilic substitution: Substituted phenyl derivatives.

Reduction: 4-aminophenyl 2-oxo-2H-chromene-3-carboxylate.

Hydrolysis: 2-oxo-2H-chromene-3-carboxylic acid and 4-nitrophenol.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The chromene core is known for its wide range of biological activities, including:

- Anticancer Activity : Compounds with similar structures have shown significant potential as apoptosis inducers in cancer cells .

- Antiviral and Antifungal Properties : Some derivatives exhibit activity against viruses and fungi, making them candidates for pharmaceutical development .

- Anti-inflammatory Effects : Certain studies indicate that these compounds can modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases .

Applications in Medicinal Chemistry

- Anticancer Agents : Research has highlighted the ability of chromene derivatives to selectively target multidrug-resistant (MDR) cancer cells. For instance, structural modifications on the chromene framework have been shown to enhance potency against MDR malignancies, suggesting that 4-nitrophenyl 2-oxo-2H-chromene-3-carboxylate could serve as a lead compound in developing new anticancer therapies .

- Enzyme Inhibition : The compound has been linked to inhibiting specific enzymes involved in cancer cell survival and proliferation. This interaction can disrupt critical signaling pathways, leading to increased apoptosis in targeted cells .

- Synthesis of Analog Compounds : The structural features of this compound allow it to be used as a precursor for synthesizing various analogs with enhanced or altered biological activities. These analogs can be tailored for specific therapeutic applications based on desired pharmacological profiles .

Case Studies

Several studies have documented the synthesis and application of derivatives related to this compound:

Wirkmechanismus

The mechanism of action of 4-nitrophenyl 2-oxo-2H-chromene-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. For example, the compound’s nitrophenyl group can form hydrogen bonds or electrostatic interactions with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The chromene moiety can also participate in π-π stacking interactions with aromatic amino acids in proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-nitrophenyl 2-oxo-2H-chromene-3-carboxamide: Similar structure but with an amide group instead of an ester.

4-nitrobenzyl 2-oxo-2H-chromene-3-carboxylate: Similar structure but with a benzyl group instead of a phenyl group.

4-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

4-nitrophenyl 2-oxo-2H-chromene-3-carboxylate is unique due to the presence of both the nitrophenyl and chromene moieties, which confer distinct chemical reactivity and biological activity. The nitro group enhances its potential for nucleophilic substitution and reduction reactions, while the chromene moiety contributes to its biological properties and applications in various fields.

Biologische Aktivität

4-Nitrophenyl 2-oxo-2H-chromene-3-carboxylate is a synthetic compound belonging to the chromene family, characterized by its unique structural features, including a nitrophenyl group and a carboxylate moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antioxidant, antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the nitro group enhances its reactivity, particularly in nucleophilic substitution reactions and reduction processes.

Antioxidant Properties

Research indicates that compounds with chromene structures exhibit significant antioxidant activity. The antioxidant potential of this compound has been attributed to its ability to scavenge free radicals and inhibit lipid peroxidation, making it potentially useful in preventing oxidative stress-related diseases.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. The compound's effectiveness was evaluated using minimum inhibitory concentration (MIC) assays, showing promising results against bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 30 |

| Escherichia coli | 20 | 40 |

Anticancer Activity

The anticancer potential of this compound has been explored through structure-activity relationship (SAR) studies. Research indicates that derivatives of chromene can selectively target multidrug-resistant (MDR) cancer cells. For instance, modifications at specific positions on the chromene structure have resulted in enhanced potency against various cancer cell lines, including MCF-7 and HeLa cells .

Table 2: Anticancer Activity of Chromene Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| CXL017 | MCF-7 | 1.5 |

| CXL018 | HeLa | 0.8 |

| CXL019 | A549 | 2.0 |

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Modulation of Signaling Pathways : It may affect signaling pathways related to apoptosis and cell cycle regulation.

- Reactive Oxygen Species (ROS) Generation : Its antioxidant activity may also involve the modulation of ROS levels within cells, influencing cellular responses to stress.

Case Studies

A recent study investigated the effects of various chromene derivatives on MDR cancer cells. Among these, a derivative similar to this compound showed significant inhibition of P-glycoprotein activity, which is often responsible for drug resistance in cancer therapy. This suggests that such compounds could be developed as adjunct therapies for overcoming MDR in cancer treatment .

Q & A

Q. What are the standard synthetic routes for 4-nitrophenyl 2-oxo-2H-chromene-3-carboxylate?

The compound is synthesized via a two-step procedure:

- Step 1: React 2-oxo-2H-chromene-3-carboxylic acid with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.

- Step 2: Couple the acyl chloride with 4-nitrophenol in the presence of triethylamine (base) and dichloromethane (solvent). Purification is achieved via column chromatography (ethyl acetate/petroleum ether) . Key parameters: Reflux time (3–6 hours), solvent choice, and stoichiometric ratios influence yield (typically 60–75%).

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

- Single-crystal X-ray diffraction confirms the planar chromene core and dihedral angle (22.6°) between the coumarin and 4-nitrophenyl groups .

- 1H/13C NMR identifies proton environments (e.g., aromatic protons at δ 7.3–8.8 ppm) and carbonyl signals (δ 160–170 ppm) .

- HPLC-MS validates purity (>95%) and molecular weight (theoretical: 353.28 g/mol) .

Q. What are the common chemical reactions involving this compound?

- Nucleophilic substitution: The 4-nitrophenyl group is reactive toward amines or thiols under basic conditions.

- Hydrolysis: The ester linkage can be cleaved under acidic/basic conditions to yield 2-oxo-2H-chromene-3-carboxylic acid .

- Reduction: The nitro group can be reduced to an amine using catalytic hydrogenation (H₂/Pd-C) .

Advanced Research Questions

Q. How can reaction mechanisms for esterification or substitution be validated experimentally?

- Kinetic isotope effects (KIE) and DFT calculations assess transition states for acyl chloride formation and nucleophilic attack .

- Isotopic labeling (e.g., ¹⁸O in the nitro group) tracks bond cleavage during hydrolysis .

- In situ IR spectroscopy monitors carbonyl stretching frequencies to confirm intermediate formation .

Q. How should researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR peaks)?

- Impurity analysis: Use TLC or HPLC to detect side products (e.g., unreacted starting materials).

- Solvent effects: Compare NMR spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts .

- Dynamic effects: Variable-temperature NMR can reveal conformational exchange broadening aromatic signals .

Q. What strategies optimize synthesis yield and scalability?

- Catalyst screening: Replace triethylamine with DMAP (4-dimethylaminopyridine) to accelerate coupling .

- Solvent optimization: Use THF or DMF for improved solubility of intermediates.

- Microwave-assisted synthesis: Reduces reaction time (e.g., 30 minutes vs. 6 hours) .

Q. How can computational models predict biological activity or stability?

- Molecular docking identifies potential protein targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) .

- QM/MM simulations evaluate hydrolysis rates in physiological conditions .

- ADMET prediction tools (e.g., SwissADME) assess bioavailability and metabolic stability .

Q. What experimental controls are critical for assessing biological activity?

- Positive controls: Compare with known inhibitors (e.g., aspirin for anti-inflammatory assays).

- Dose-response curves: Establish IC₅₀ values using serial dilutions (1 nM–100 µM).

- Cytotoxicity assays (MTT assay) ensure observed effects are not due to cell death .

Q. How do structural modifications (e.g., nitro → methoxy substitution) alter reactivity?

- Electron-withdrawing groups (nitro) increase electrophilicity at the ester carbonyl, accelerating hydrolysis.

- Steric effects: Bulky substituents on the phenyl ring reduce coupling efficiency with nucleophiles .

- Comparative studies: Replace 4-nitrophenyl with 4-chlorophenyl to evaluate electronic effects on bioactivity .

Q. What techniques analyze stability under varying pH and temperature?

- Accelerated stability studies: Incubate the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.

- pH-rate profiling: Measure hydrolysis rates in buffers (pH 1–13) to identify labile functional groups .

- DSC/TGA assess thermal decomposition pathways and melting points .

Data Contradiction Analysis

Q. How to address conflicting reports on biological activity (e.g., anti-inflammatory vs. inactive)?

- Assay variability: Replicate studies using standardized protocols (e.g., COX-2 inhibition ELISA).

- Compound purity: Confirm ≥95% purity via NMR and elemental analysis.

- Cell line specificity: Test across multiple models (e.g., RAW 264.7 macrophages vs. human PBMCs) .

Q. Why do crystallographic data show planar chromene cores while computational models predict slight distortions?

- Crystal packing forces: Intermolecular C–H⋯O hydrogen bonds enforce planarity in solid-state structures .

- Solution-phase flexibility: MD simulations show torsional freedom in the ester linkage under solvated conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.